What is the chemical structure of di-tert-butyl octanedioate
What is the chemical structure of di-tert-butyl octanedioate
Di-tert-butyl Octanedioate: A Comprehensive Technical Guide on Structural Architecture and Synthetic Applications
Executive Summary
Di-tert-butyl octanedioate (also known as di-tert-butyl suberate) is a highly versatile, symmetrically protected dicarboxylic acid[1]. In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), aliphatic chains are frequently employed as hydrophobic linkers[2]. By masking the reactive carboxylic acid termini of suberic acid with bulky tert-butyl groups, chemists can achieve orthogonal protection, allowing for complex, multi-step synthetic modifications without unwanted side reactions[1].
This technical guide deconstructs the chemical architecture, mechanistic utility, and self-validating experimental workflows associated with di-tert-butyl octanedioate.
Chemical Architecture & Physiochemical Profiling
Di-tert-butyl octanedioate consists of an eight-carbon aliphatic core (octanedioic acid) flanked by two tert-butyl ester moieties[1]. The C8 chain provides optimal spatial separation and flexibility—critical parameters when designing PROTAC linkers to prevent steric clashes between the E3 ligase and the target protein. The tert-butyl groups act as robust steric shields, preventing nucleophilic attack at the carbonyl carbon under basic or mildly nucleophilic conditions.
Quantitative Physiochemical Data
To facilitate experimental planning, the foundational physiochemical properties of di-tert-butyl octanedioate are summarized below[1][3]:
| Property | Value | Structural / Synthetic Significance |
| Chemical Name | Di-tert-butyl octanedioate | Standard IUPAC nomenclature. |
| CAS Number | 22173-24-6 | Primary identifier for chemical sourcing[4]. |
| Molecular Formula | C16H30O4 | Indicates a highly lipophilic structure[3]. |
| Molecular Weight | 286.41 g/mol | Used for stoichiometric calculations[3]. |
| H-Bond Donors | 0 | Lacks free hydroxyls; highly hydrophobic. |
| H-Bond Acceptors | 4 | Four ester oxygen atoms capable of weak interactions. |
| Rotatable Bonds | 11 | High conformational flexibility for linker applications. |
| SMILES | CC(C)(C)OC(=O)CCCCCCC(=O)OC(C)(C)C | Useful for computational modeling and docking[1]. |
Structural Logic Visualization
The following diagram illustrates the functional logic behind the molecule's architecture, highlighting the relationship between the core spacer and its protective groups.
Logical relationship between the suberic acid core and tert-butyl protecting groups.
Strategic Role in Drug Development (PROTACs & Linker Chemistry)
In the synthesis of bifunctional molecules like PROTACs, the order of operations is critical. Carboxylic acids are highly reactive and will readily participate in unwanted amidation or esterification if left unprotected.
The Causality of tert-Butyl Protection: The choice of the tert-butyl ( t -Bu) group is highly intentional. Unlike methyl or ethyl esters, which are typically cleaved via basic hydrolysis (saponification), t -Bu esters are highly resistant to nucleophilic attack due to severe steric hindrance. This allows chemists to perform base-catalyzed reactions, cross-couplings, or Fmoc-deprotections elsewhere on the molecule without prematurely unmasking the suberic acid core. The t -Bu group is selectively cleaved under strongly acidic conditions (e.g., Trifluoroacetic acid), providing perfect orthogonality to base-labile protecting groups[2].
Furthermore, controlled statistical mono-deprotection of di-tert-butyl octanedioate yields mono-tert-butyl octanedioate, a highly prized asymmetric building block where one end can be immediately conjugated to a warhead, while the other remains protected for later-stage functionalization[5].
Mechanistic Insights: Acid-Catalyzed Cleavage
The global deprotection of di-tert-butyl octanedioate to yield free suberic acid relies on acid-catalyzed cleavage. When exposed to Trifluoroacetic acid (TFA), the ester oxygen is protonated. Because the resulting tert-butyl cation is highly stable (due to hyperconjugation from three adjacent methyl groups), the C-O bond readily cleaves.
The Necessity of Cation Scavengers: The generated tert-butyl cation is a powerful electrophile. If left unquenched, it can re-alkylate the newly formed carboxylic acid, polymerize to form isobutylene tar, or alkylate electron-rich amino acid residues (like Tryptophan or Tyrosine) if the linker is already attached to a peptide. Causality: To prevent this, nucleophilic scavengers such as Triisopropylsilane (TIPS) and water are added to the cleavage cocktail. TIPS acts as a hydride donor, permanently reducing the reactive tert-butyl cation into inert isobutane gas, thereby driving the reaction forward cleanly and irreversibly.
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. Every step includes a physical or analytical cue to confirm the reaction's causality and progress.
Protocol 1: Synthesis via Boc-Anhydride Activation
This method avoids the harsh acidic conditions of traditional Fischer esterification, utilizing Di-tert-butyl dicarbonate (Boc 2 O) and 4-Dimethylaminopyridine (DMAP).
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Initialization: Dissolve 1.0 equivalent of suberic acid in anhydrous Dichloromethane (DCM) and tert-butanol (1:1 ratio) under a nitrogen atmosphere.
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Activation: Add 0.2 equivalents of DMAP, followed by the slow, dropwise addition of 2.5 equivalents of Boc 2 O.
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Causality & Self-Validation: DMAP attacks Boc 2 O to form an active intermediate, which is subsequently attacked by the carboxylate. The resulting mixed anhydride collapses, forming the ester and releasing CO 2 gas. Validation: The active bubbling of CO 2 serves as a real-time visual indicator of reaction kinetics.
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Monitoring: Stir at room temperature until gas evolution ceases (typically 4-6 hours). Confirm completion via Thin-Layer Chromatography (TLC). Validation: Because the aliphatic chain lacks a UV chromophore, TLC plates must be stained with KMnO 4 . The polar baseline spot (suberic acid) will disappear, replaced by a high- Rf non-polar spot (the diester).
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Workup: Wash the organic layer with 1M HCl (to remove DMAP) and brine, dry over Na 2 SO 4 , and concentrate under reduced pressure.
Protocol 2: Global Deprotection (TFA Cleavage)
This protocol outlines the orthogonal removal of the t -Bu groups to yield the free dicarboxylic acid.
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Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA / DCM / TIPS / H 2 O in a 50:45:2.5:2.5 (v/v) ratio.
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Execution: Dissolve di-tert-butyl octanedioate in the cocktail at 0°C, then allow it to warm to room temperature.
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Causality & Self-Validation: As the acid cleaves the ester, isobutylene gas is generated. Validation: Mild effervescence may be observed. The presence of TIPS ensures that any trapped tert-butyl cations are immediately reduced.
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Isolation: After 2 hours, concentrate the mixture under a stream of N 2 gas to remove volatile TFA and DCM. Precipitate the resulting suberic acid in ice-cold diethyl ether.
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Analytical Validation: Analyze the precipitate via LC-MS. Validation: The mass spectrum will show a definitive mass shift from the diester ( M+Na=309 Da) to the free suberic acid ( [M−H]−=173 Da in negative ion mode), representing a precise loss of 112 Da (two isobutylene units).
Deprotection Workflow Visualization
Step-by-step self-validating workflow for the TFA-mediated deprotection process.
References
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PubChem Compound Summary for CID 4139107, Di-tert-butyl octanedioate Source: National Center for Biotechnology Information (NCBI) URL:[Link]
